molecular formula C9H7N5 B1456901 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile CAS No. 650638-16-7

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

Cat. No.: B1456901
CAS No.: 650638-16-7
M. Wt: 185.19 g/mol
InChI Key: UUXPHPYQUCVVKO-UHFFFAOYSA-N
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Description

Future Directions

The future directions for the research and development of “5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” could involve the development of an effective synthetic approach to novel derivatives of this heterocyclic system containing both an amino group and additional functionality in the pyridine ring . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Biochemical Analysis

Biochemical Properties

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase, where 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile acts as an inhibitor, thereby regulating the cell cycle and proliferation . Additionally, this compound has been shown to bind to the sphingosine-1-phosphate receptor, modulating signaling pathways involved in cell growth and survival . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile to its target proteins.

Cellular Effects

The effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile has been observed to inhibit the proliferation of cancer cells by downregulating the expression of oncogenes and upregulating tumor suppressor genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress . These cellular effects highlight the potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile binds to the active site of cyclin-dependent kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Additionally, this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . These molecular interactions underscore the potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the activation of stress response pathways . These temporal effects are crucial for determining the therapeutic potential and safety profile of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.

Dosage Effects in Animal Models

The effects of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.

Transport and Distribution

The transport and distribution of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed to various cellular compartments . Additionally, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can bind to plasma proteins, affecting its bioavailability and distribution . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and therapeutic potential of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.

Subcellular Localization

The subcellular localization of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the cellular mechanisms of action of 5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. This reaction forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate for cyclocondensation reactions . Conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPHPYQUCVVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726325
Record name 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650638-16-7
Record name 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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